2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
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Overview
Description
2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chlorobenzenesulfonyl group and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced by reacting 4-chlorobenzenesulfonyl chloride with the benzothiazole derivative in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzenesulfonyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active ingredient due to its structural features.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Materials Science: It may be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzothiazole moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylbenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide: Similar structure but with a methyl group instead of a chlorine atom.
2-(4-bromobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The combination of the chlorobenzenesulfonyl group and the benzothiazole moiety provides a distinct chemical profile that can be advantageous in specific applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-10-18-14-8-12(4-7-15(14)23-10)19-16(20)9-24(21,22)13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBBUHKWEJEVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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